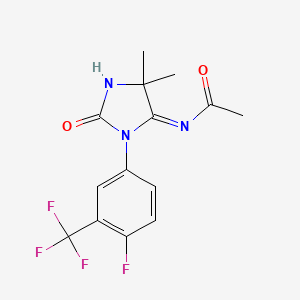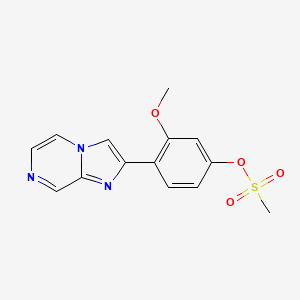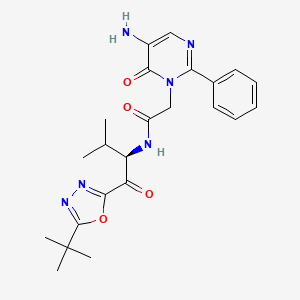
1,1'-(Oxybis((1-methylethylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Oxybis((1-methylethylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol) is an organic compound known for its unique chemical structure and properties. It is also referred to as PFPAE (Perfluoropolyether Alcohol Ester). This compound is characterized by its high solubility in organic solvents, low viscosity, low surface tension, and excellent anti-corrosion properties .
Métodos De Preparación
The synthesis of 1,1’-(Oxybis((1-methylethylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol) involves the reaction of fluorinated alcohols with appropriate fluorinated ethers. The reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of specialized equipment to handle the highly reactive fluorinated intermediates and to maintain the purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into different fluorinated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .
Aplicaciones Científicas De Investigación
1,1’-(Oxybis((1-methylethylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and solvent in various chemical reactions due to its unique properties.
Biology: Employed in the study of biological membranes and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of this compound is primarily based on its ability to interact with various molecular targets through its fluorinated chains. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved often include modifications to surface tension, viscosity, and chemical reactivity .
Comparación Con Compuestos Similares
1,1’-(Oxybis((1-methylethylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol) is unique due to its extensive fluorination and specific structural features. Similar compounds include:
Perfluoropolyether (PFPE): Known for its high thermal stability and low surface tension.
Fluorinated alcohols: Used in various chemical reactions and as intermediates in the synthesis of other fluorinated compounds.
Fluorinated ethers: Employed as solvents and surfactants in different industrial applications
This compound stands out due to its combination of properties, making it highly valuable in specialized applications.
Propiedades
| 93776-03-5 | |
Fórmula molecular |
C38H24F54O5 |
Peso molecular |
1586.5 g/mol |
Nombre IUPAC |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-1-[1-[2-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecoxy]propoxy]propan-2-yloxy]-14-(trifluoromethyl)pentadecan-2-ol |
InChI |
InChI=1S/C38H24F54O5/c1-9(96-7-11(93)3-13(39,40)17(45,46)21(53,54)25(61,62)29(69,70)33(77,78)31(73,74)27(65,66)23(57,58)19(49,50)15(43,35(81,82)83)36(84,85)86)5-95-6-10(2)97-8-12(94)4-14(41,42)18(47,48)22(55,56)26(63,64)30(71,72)34(79,80)32(75,76)28(67,68)24(59,60)20(51,52)16(44,37(87,88)89)38(90,91)92/h9-12,93-94H,3-8H2,1-2H3 |
Clave InChI |
NNYZQZPLJYFYQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC(C)OCC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)OCC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





